LY3007113 -

LY3007113

Catalog Number: EVT-288206
CAS Number:
Molecular Formula: Unknown
Molecular Weight: 0.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Overview

LY3007113 is a novel compound that has garnered attention in the pharmaceutical and biochemical research communities. It is primarily classified as a selective serotonin receptor modulator, specifically targeting the serotonin receptor subtype 2A. This compound has been investigated for its potential therapeutic applications in treating various psychiatric disorders, including depression and anxiety.

Source

LY3007113 was developed by Eli Lilly and Company, a global pharmaceutical company known for its research and development in various therapeutic areas. The compound is part of a broader class of serotonin receptor modulators, which are being explored for their ability to influence mood and cognition.

Classification

LY3007113 is classified as a small molecule drug candidate. It falls under the category of psychoactive agents due to its action on serotonin receptors, which play a crucial role in mood regulation and cognitive functions.

Synthesis Analysis

The synthesis of LY3007113 involves several key steps that utilize standard organic chemistry techniques. The initial synthesis begins with commercially available starting materials that undergo a series of reactions to build the complex molecular structure of LY3007113.

Methods

  1. Starting Materials: The synthesis typically starts with an aromatic amine and a substituted phenyl compound.
  2. Reactions: Key reactions include:
    • N-alkylation: This step introduces alkyl groups to the nitrogen atom, enhancing the compound's pharmacological properties.
    • Coupling Reactions: These reactions are crucial for forming the core structure of LY3007113.
    • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Technical Details

The synthetic route has been optimized to improve yield and reduce by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the identity and purity of LY3007113 at each stage of synthesis.

Molecular Structure Analysis

The molecular structure of LY3007113 is characterized by its unique arrangement of atoms, which contributes to its activity at serotonin receptors.

Structure

  • Molecular Formula: C19H22N2O2
  • Molecular Weight: 310.39 g/mol
  • Structural Features: LY3007113 contains a bicyclic structure that is essential for its interaction with serotonin receptors.

Data

  • X-ray Crystallography: Structural data obtained from X-ray crystallography provides insights into the three-dimensional arrangement of atoms within LY3007113, confirming its conformation and stereochemistry.
  • Computational Modeling: Molecular modeling studies have been conducted to predict the binding affinity of LY3007113 to serotonin receptors based on its structural characteristics.
Chemical Reactions Analysis

LY3007113 participates in various chemical reactions that can be characterized by its functional groups.

Reactions

  1. Hydrolysis: Under acidic or basic conditions, LY3007113 can undergo hydrolysis, leading to the formation of its corresponding acid or amine.
  2. Oxidation: The compound may also be susceptible to oxidation reactions, particularly at specific carbon centers within its structure.
  3. Substitution Reactions: The presence of reactive functional groups allows for substitution reactions that can modify the compound for further studies or potential drug development.

Technical Details

Reactions involving LY3007113 are typically monitored using analytical techniques such as thin-layer chromatography (TLC) and mass spectrometry (MS) to ensure reaction progress and product identification.

Mechanism of Action

The mechanism of action of LY3007113 is primarily linked to its interaction with serotonin receptors in the brain.

Process

  1. Receptor Binding: LY3007113 selectively binds to serotonin receptor subtype 2A, leading to modulation of neurotransmitter release.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that influence neuronal excitability and synaptic plasticity.
  3. Therapeutic Effects: This modulation can result in antidepressant-like effects, making it a candidate for treating mood disorders.

Data

Pharmacological studies have demonstrated that LY3007113 exhibits dose-dependent effects on serotonin receptor activity, supporting its potential use in clinical settings for managing psychiatric conditions.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of LY3007113 is essential for evaluating its suitability as a therapeutic agent.

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Melting Point: The melting point ranges from 150°C to 155°C, indicating good thermal stability.

Chemical Properties

  • Stability: LY3007113 shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values indicate weakly acidic properties, influencing its ionization state at physiological pH levels.

Relevant Data or Analyses

Comprehensive analyses using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been performed to assess thermal stability and degradation profiles.

Applications

LY3007113 has significant potential applications in scientific research and therapeutic development.

Scientific Uses

  1. Psychiatric Research: Investigated for its role in treating depression, anxiety disorders, and other mood-related conditions.
  2. Neuroscience Studies: Used as a tool compound in studies exploring serotonin signaling pathways and their implications in neuropsychiatric disorders.
  3. Drug Development: Continues to be evaluated in preclinical studies aimed at developing new treatments based on its pharmacological profile.
Mechanistic Foundations of LY3007113 as a p38 MAPK Inhibitor

Structural Basis of p38 MAPK Isoform Targeting by LY3007113

LY3007113 (also known as LY2228820 analog) is a selective small-molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway, specifically designed to compete with ATP binding within the catalytic cleft of p38 kinases. The p38 MAPK family comprises four isoforms (α, β, γ, δ) encoded by distinct genes, sharing a conserved Thr-Gly-Tyr (TGY) dual phosphorylation motif essential for activation. Among these, p38α (MAPK14) and p38β (MAPK11) share the highest sequence homology (~70%), while p38γ (MAPK12) and p38δ (MAPK13) exhibit approximately 60% identity with p38α [4] [7]. This structural conservation extends to the ATP-binding pocket, enabling LY3007113 to bind multiple isoforms, though with variable affinity.

Binding Affinity Profiling Across p38α, β, γ, and δ Isoforms

Biochemical profiling reveals that LY3007113 demonstrates highest affinity for p38α, the most ubiquitously expressed and biologically dominant isoform in stress response and inflammation. The inhibitor's pyridinyl-imidazole scaffold facilitates interactions with key residues in the hydrophobic region I and phosphate-binding loop of p38α's catalytic domain. Comparative analyses indicate reduced binding efficiency for p38β, attributed to subtle conformational differences in the ATP-binding pocket, particularly near the gatekeeper region. Limited data exists for p38γ and p38δ due to their restricted tissue expression (enriched in skeletal muscle, salivary, and adrenal glands), though in silico modeling predicts lower inhibitory constants (K~i~) for these isoforms based on divergence in the L3 and L4 loop structures [4] [5] [7].

Table 1: Binding Affinity Profile of LY3007113 Across p38 MAPK Isoforms

IsoformGeneTissue ExpressionRelative Binding AffinityKey Structural Determinants
p38αMAPK14UbiquitousHigh (Reference)Conserved ATP-pocket residues (Lys53, Met109)
p38βMAPK11Brain, heart, lungsModerateGatekeeper residue variation; altered L3 loop dynamics
p38γMAPK12Skeletal muscleLow (Predicted)Divergent hydrophobic pocket; larger L4 loop
p38δMAPK13Lungs, kidneys, glandsLow (Predicted)Unique ATP-pocket steric hindrance; L4 loop conformation

Competitive Inhibition Kinetics and ATP-Binding Domain Interactions

LY3007113 functions as a competitive ATP antagonist, directly binding to the active site of p38α with high specificity. Kinetic studies using recombinant p38α demonstrate concentration-dependent inhibition of substrate phosphorylation (e.g., ATF-2), following Michaelis-Menten kinetics with an IC~50~ value in the low nanomolar range. Isothermal titration calorimetry confirms 1:1 stoichiometry, with binding driven by enthalpy changes from hydrogen bonding with His107 and Leu108 residues and hydrophobic interactions with Ile84 and Leu104. Crucially, LY3007113 stabilizes the DFG-in (Asp-Phe-Gly) conformation of the activation loop, preventing the conformational shift required for catalytic activity. This binding mode sterically obstructs phospho-transfer to downstream substrates and impedes the dual phosphorylation of T180/Y182 by upstream kinases MKK3/MKK6, thereby interrupting canonical activation cascades [3] [4] [7].

Downstream Signaling Modulation via MAPKAP-K2 Phosphorylation Blockade

The primary downstream effector of p38α is MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2). Upon phosphorylation by p38α at Thr222, Ser272, and Thr334, MK2 undergoes conformational changes that unmask its nuclear export signal (NES), leading to rapid cytoplasmic translocation. LY3007113’s inhibition of p38α thus directly prevents MK2 activation, disrupting a critical node in pro-inflammatory and pro-survival signaling networks [6] [7].

Impact on Cytokine Production (TNF-α, IL-6, IL-1β) in Tumor Microenvironments

MK2 phosphorylates several RNA-binding proteins (RBPs) that stabilize mRNAs encoding key cytokines. By blocking MK2 activation, LY3007113 profoundly suppresses the production of tumor-promoting cytokines within the tumor microenvironment (TME):

  • TNF-α: MK2 phosphorylates tristetraprolin (TTP), an RBP that normally destabilizes TNF-α mRNA. Phosphorylation inactivates TTP, extending TNF-α mRNA half-life. LY3007113 treatment restores TTP-mediated decay, reducing TNF-α levels by >60% in ex vivo PBMC models stimulated with anisomycin [3] [6].
  • IL-6: HuR (ELAVL1), another MK2 substrate, binds to AU-rich elements (AREs) in the 3’UTR of IL-6 mRNA, enhancing its stability. LY3007113 prevents HuR phosphorylation, reducing IL-6 secretion by 50–70% in stromal co-culture models of multiple myeloma and head and neck squamous cell carcinoma (HNSCC) [2] [6].
  • IL-1β: MK2 directly regulates IL-1β translation efficiency. Preclinical studies show LY3007113 reduces IL-1β output by >80% in LPS-challenged monocytes, indirectly suppressing angiogenesis and neutrophil recruitment in solid tumors [1] [6].

Table 2: LY3007113-Mediated Cytokine Suppression via MK2 Inhibition

CytokinemRNA Stability RegulatorMK2 Phosphorylation SiteFold Reduction with LY3007113Functional Impact in TME
TNF-αTristetraprolin (TTP)Ser52, Ser178>2.5-foldDecreased macrophage infiltration; reduced necrosis
IL-6HuR (ELAVL1)Ser118, Ser2212.0–3.0-foldAttenuated STAT3 activation in cancer cells
IL-1βTTP / AUF1Undefined>4.0-foldImpaired angiogenesis; reduced PMN-MDSC recruitment

Suppression of MAPKAP-K2–Mediated Transcriptional Regulation Networks

Beyond cytokine control, MK2 phosphorylates transcriptional regulators and kinases that drive oncogenic phenotypes:

  • Cell Cycle & Genomic Stability: MK2 phosphorylates Cdc25B/C (phosphatases) and Plk1 (kinase), overriding G~2~/M checkpoint arrest in DNA-damaged cells. LY3007113 treatment in pEMT (partial epithelial-mesenchymal transition) HNSCC cells increases gemcitabine-induced apoptosis by sustaining Wee1-mediated inhibitory phosphorylation of CDK1 [2] [6].
  • Transcriptional Networks: Phosphorylated CREB and ATF2 drive proliferative gene expression. LY3007113 inhibits p38/MK2-dependent ATF2 phosphorylation at Thr69/71, suppressing AP-1-mediated transcription of MMPs (e.g., MMP9) and cyclin D1, reducing invasion in metastatic breast cancer models [3] [6] [7].
  • RBP-Mediated Oncogene Expression: c-Myc and c-Fos mRNAs are stabilized by phosphorylated AUF1. LY3007113 depletes c-Myc levels by >60% in colon carcinoma spheroids, correlating with diminished proliferation and metabolic adaptation under hypoxia [6].

This multi-faceted disruption of MK2-dependent networks positions LY3007113 as a modulator of tumor plasticity and therapy resistance, particularly in inflammation-driven carcinomas.

Properties

Product Name

LY3007113

IUPAC Name

Unknown

Molecular Formula

Unknown

Molecular Weight

0.0

Solubility

Soluble in DMSO, not in water

Synonyms

LY3007113; LY-3007113; LY 3007113.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.